An In-depth Technical Guide to the Synthesis of 2-Nitro-5-(phenylacetylamino)-benzoic acid
An In-depth Technical Guide to the Synthesis of 2-Nitro-5-(phenylacetylamino)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Nitro-5-(phenylacetylamino)-benzoic acid, a molecule of interest in various research and development endeavors. This document details the synthetic pathway, including in-depth experimental protocols for the preparation of the key intermediate, 2-amino-5-nitrobenzoic acid, and its subsequent conversion to the final product. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, a logical workflow of the synthesis is provided as a Graphviz diagram.
Synthetic Strategy
The synthesis of 2-Nitro-5-(phenylacetylamino)-benzoic acid is most effectively achieved through a two-step process. The initial step involves the synthesis of the key intermediate, 5-amino-2-nitrobenzoic acid. This can be accomplished via several routes, with the nitration of N-acetylanthranilic acid followed by hydrolysis being a common and well-documented method. The subsequent and final step is the selective N-acylation of 5-amino-2-nitrobenzoic acid with phenylacetyl chloride under Schotten-Baumann conditions to yield the desired product.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of the intermediate, 2-amino-5-nitrobenzoic acid, via the nitration and hydrolysis of N-acetylanthranilic acid.
Table 1: Synthesis of 5-Nitro-N-acetylanthranilic acid
| Parameter | Value |
| Starting Material | N-Acetylanthranilic Acid |
| Key Reagents | Sulfuric acid, Nitric acid, Acetic acid |
| Reaction Temperature | < 10 °C |
| Reaction Time | ~3.5 hours |
| Reported Yield | ~70% |
Table 2: Hydrolysis of 5-Nitro-N-acetylanthranilic acid
| Parameter | Value |
| Starting Material | 5-Nitro-N-acetylanthranilic acid |
| Key Reagents | Ethanol, 6 M Hydrochloric acid |
| Reaction Temperature | Reflux (81 °C) |
| Reaction Time | 1.5 hours |
| Reported Yield | ~80% |
Table 3: Physical Properties of 2-Amino-5-nitrobenzoic acid
| Property | Value |
| Molecular Formula | C₇H₆N₂O₄ |
| Molecular Weight | 182.13 g/mol |
| Appearance | Yellow to orange solid |
| Melting Point | 236-238 °C |
Experimental Protocols
Synthesis of 2-Amino-5-nitrobenzoic acid
This procedure is divided into two main steps: the nitration of N-acetylanthranilic acid and the subsequent hydrolysis of the nitro derivative.
Step 1: Synthesis of 5-Nitro-N-acetylanthranilic acid
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In a 250 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a mixture of 38.4 g of concentrated sulfuric acid and 20 mL of glacial acetic acid. Cool the mixture to room temperature.
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With continuous stirring, add 9.0 g (0.05 mol) of powdered and dried N-acetylanthranilic acid to the flask.
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Stir the resulting mixture for 30 minutes and then cool it to 9 °C in an ice-water bath.
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In a separate beaker, prepare a cold nitrating mixture by carefully adding 4.8 g of concentrated nitric acid to 9.6 g of concentrated sulfuric acid, keeping the mixture in an ice bath.
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Add the cold nitrating mixture dropwise to the stirred solution of N-acetylanthranilic acid, ensuring the temperature is maintained below 10 °C throughout the addition.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 3 hours.
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Pour the reaction mixture into 200 mL of ice water to precipitate the solid product.
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Allow the mixture to stand overnight to ensure complete precipitation.
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Collect the precipitate by vacuum filtration and wash it three times with ice water.
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Dry the solid to obtain 5-Nitro-N-acetylanthranilic acid.
Step 2: Hydrolysis to 2-Amino-5-nitrobenzoic acid
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Place 7.5 g (0.0335 mol) of the 5-Nitro-N-acetylanthranilic acid obtained in the previous step into a 250 mL round-bottom flask.
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Add 25 mL of absolute ethanol and 100 mL of 6 M hydrochloric acid to the flask.
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Heat the mixture to reflux at approximately 81 °C for 1.5 hours.
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After cooling, filter the resulting precipitate.
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Wash the collected solid twice with water.
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Dry the solid to yield 2-amino-5-nitrobenzoic acid.
Synthesis of 2-Nitro-5-(phenylacetylamino)-benzoic acid
This procedure details the N-acylation of 2-amino-5-nitrobenzoic acid with phenylacetyl chloride.
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In a 100 mL beaker, dissolve 1.82 g (0.01 mol) of 2-amino-5-nitrobenzoic acid in 20 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
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Cool the solution to 0-5 °C in an ice bath.
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In a separate container, dissolve 1.70 g (0.011 mol) of phenylacetyl chloride in 20 mL of a suitable organic solvent such as dichloromethane or diethyl ether.
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Add the phenylacetyl chloride solution dropwise to the vigorously stirred, cooled solution of 2-amino-5-nitrobenzoic acid over a period of 20-30 minutes. Maintain the temperature below 5 °C.
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After the addition is complete, continue to stir the biphasic mixture vigorously for an additional 1-2 hours while allowing it to slowly warm to room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 3-4 to precipitate the crude product.
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Collect the solid precipitate by vacuum filtration.
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Wash the collected solid thoroughly with cold water to remove any inorganic salts.
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-Nitro-5-(phenylacetylamino)-benzoic acid.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical progression of the synthesis of 2-Nitro-5-(phenylacetylamino)-benzoic acid.
Caption: Synthetic pathway for 2-Nitro-5-(phenylacetylamino)-benzoic acid.
